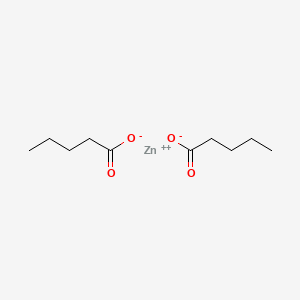
Ethyl 4-isothiocyanato-3-methylbenzoate
Übersicht
Beschreibung
Ethyl 4-isothiocyanato-3-methylbenzoate is an organic compound with the molecular formula C11H9NO2S. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with an isothiocyanate group and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-isothiocyanato-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-amino-3-methylbenzoic acid with thiophosgene to form the corresponding isothiocyanate. This intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more sustainable and scalable methods. For example, the use of elemental sulfur and catalytic amounts of amine bases, such as DBU, can facilitate the conversion of isocyanides to isothiocyanates under moderate heating conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-isothiocyanato-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thioureas.
Addition Reactions: The compound can react with nucleophiles, such as alcohols and amines, to form corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products:
Thioureas: Formed from the reaction with primary or secondary amines.
Adducts: Formed from the addition of nucleophiles to the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-isothiocyanato-3-methylbenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biochemistry: Utilized in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Wirkmechanismus
The mechanism of action of ethyl 4-isothiocyanato-3-methylbenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-isothiocyanatobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-isothiocyanato-3-methylbenzoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the isothiocyanate and ethyl ester groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
ethyl 4-isothiocyanato-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)9-4-5-10(12-7-15)8(2)6-9/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLQUUZTGGNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=C=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653436 | |
| Record name | Ethyl 4-isothiocyanato-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-17-2 | |
| Record name | Ethyl 4-isothiocyanato-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-](/img/structure/B3059547.png)





![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)
![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)


